Chlorotris(triphenylphosphine)rhodium(I), also known as Wilkinson's catalyst, is a widely used homogeneous catalyst in organic chemistry. Wikipedia: Wilkinson's catalyst: A homogeneous catalyst is one that exists in the same phase (usually liquid) as the reactants. Wilkinson's catalyst is particularly effective for the hydrogenation of alkenes and alkynes. Sigma-Aldrich: Tris(triphenylphosphine)rhodium(I) chloride: Hydrogenation is a chemical reaction that involves the addition of hydrogen atoms to a molecule.
In the presence of Wilkinson's catalyst and hydrogen gas, alkenes and alkynes are converted into their corresponding alkanes. The specific mechanism of this reaction is complex and involves several steps, but it is believed to involve the coordination of the alkene or alkyne to the rhodium center in the catalyst. Royal Society of Chemistry: Hydrogenation
Wilkinson's catalyst is a valuable tool for synthetic organic chemists due to its:
These properties have made Wilkinson's catalyst a popular choice for a wide range of research applications, including:
Chlorotris(triphenylphosphine)rhodium(I) is a red-brown solid with the chemical formula [RhCl(PPh₃)₃], where PPh₃ represents triphenylphosphine. This compound exhibits a slightly distorted square planar geometry and is characterized by its ability to coordinate with various substrates due to its coordinatively unsaturated nature . It is soluble in non-polar solvents like benzene and more polar solvents like tetrahydrofuran .
Wilkinson's catalyst is primarily recognized for its role in hydrogenation reactions. It facilitates the addition of hydrogen to alkenes, converting them into alkanes. The mechanism involves oxidative addition of hydrogen to the rhodium center followed by reductive elimination to form the saturated product . Other notable reactions include:
While chlorotris(triphenylphosphine)rhodium(I) is primarily studied for its catalytic properties, its biological activity has been less explored. Some studies suggest potential interactions with biological molecules, but comprehensive evaluations of its toxicity or pharmacological effects remain limited. Its high reactivity may pose challenges in biological systems .
The synthesis of chlorotris(triphenylphosphine)rhodium(I) typically involves the reaction of rhodium(III) chloride hydrate with an excess of triphenylphosphine in refluxing ethanol. This process not only forms the desired complex but also reduces rhodium from its +3 oxidation state to +1 . The general reaction can be summarized as follows:
Chlorotris(triphenylphosphine)rhodium(I) is widely used in organic chemistry for:
Studies on chlorotris(triphenylphosphine)rhodium(I) have explored its interactions with different ligands and substrates. These investigations have provided insights into the ligand influence on catalytic efficiency and selectivity during hydrogenation and other transformations. For instance, variations in ligand types can significantly affect the reactivity and stability of the rhodium complex .
Chlorotris(triphenylphosphine)rhodium(I) shares similarities with several other metal complexes but exhibits unique characteristics that distinguish it:
Compound Name | Metal | Notable Features |
---|---|---|
Chloropentakis(triphenylphosphine)rhodium(II) | Rhodium | Higher oxidation state; different reactivity profile |
Iridium(III) chloride with triphenylphosphine | Iridium | More stable; less reactive compared to rhodium complex |
Cobalt(II) acetylacetonate | Cobalt | Different metal; used in distinct catalytic processes |
Chlorotris(triphenylphosphine)rhodium(I) stands out due to its effectiveness as a catalyst for hydrogenation reactions, which is less common among similar compounds.
Irritant